molecular formula C20H16Cl3N3O2S B10870980 2-{[5-(2-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide

2-{[5-(2-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide

Cat. No.: B10870980
M. Wt: 468.8 g/mol
InChI Key: AZPZBNMGDYUUGN-UHFFFAOYSA-N
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Description

2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,4-DICHLOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a chlorobenzyl group, a hydroxy group, and a methyl group, along with a sulfanyl linkage to an acetamide moiety substituted with a dichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,4-DICHLOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzyl chloride, 4-hydroxy-6-methyl-2-pyrimidinethiol, and 2,4-dichlorophenylacetyl chloride. The reaction conditions usually involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process would include steps like purification through recrystallization or chromatography, and quality control measures to verify the chemical structure and composition.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,4-DICHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorobenzyl and dichlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution could replace the chlorine atoms with other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,4-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(2-BROMOBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,4-DICHLOROPHENYL)ACETAMIDE
  • **2-{[5-(2-FLUOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,4-DICHLOROPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,4-DICHLOROPHENYL)ACETAMIDE lies in its specific substitution pattern and the presence of both chlorobenzyl and dichlorophenyl groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H16Cl3N3O2S

Molecular Weight

468.8 g/mol

IUPAC Name

2-[[5-[(2-chlorophenyl)methyl]-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide

InChI

InChI=1S/C20H16Cl3N3O2S/c1-11-14(8-12-4-2-3-5-15(12)22)19(28)26-20(24-11)29-10-18(27)25-17-7-6-13(21)9-16(17)23/h2-7,9H,8,10H2,1H3,(H,25,27)(H,24,26,28)

InChI Key

AZPZBNMGDYUUGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl)CC3=CC=CC=C3Cl

Origin of Product

United States

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